2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including sulfamoyl, anilino, and carboxylic acid, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with a sulfamoyl aniline derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the core thieno[2,3-d]pyrimidine structure and exhibit similar biological activities.
Sulfamoyl Aniline Derivatives: Compounds with sulfamoyl and anilino groups that have comparable chemical properties and reactivity.
Uniqueness
The uniqueness of 2-[({[4-(tert-butylsulfamoyl)phenyl]carbamoyl}methyl)sulfanyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S3/c1-10-14-16(26)22-19(23-17(14)32-15(10)18(27)28)31-9-13(25)21-11-5-7-12(8-6-11)33(29,30)24-20(2,3)4/h5-8,24H,9H2,1-4H3,(H,21,25)(H,27,28)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJVAKULDSCYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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